molecular formula C16H28Cl2N4O2 B13236150 tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride

tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride

Cat. No.: B13236150
M. Wt: 379.3 g/mol
InChI Key: ZKLOFANRNKZCHH-UHFFFAOYSA-N
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Description

“tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride” is a synthetic organic compound featuring a pyridine core substituted with an azepane (7-membered saturated nitrogen heterocycle) at the 5-position and a tert-butyl carbamate group at the 2-position. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. This compound is structurally characterized by:

  • Pyridine scaffold: Aromatic heterocycle enabling π-π interactions and hydrogen bonding.
  • tert-Butyl carbamate: A bulky protecting group that stabilizes the amine during synthesis .

Synthetic routes for analogous compounds (e.g., tert-butyl carbamate derivatives with pyridine and piperazine substituents) involve palladium-catalyzed coupling, nitro-group reduction, and acid-mediated deprotection .

Properties

Molecular Formula

C16H28Cl2N4O2

Molecular Weight

379.3 g/mol

IUPAC Name

tert-butyl N-[5-(azepan-4-ylamino)pyridin-2-yl]carbamate;dihydrochloride

InChI

InChI=1S/C16H26N4O2.2ClH/c1-16(2,3)22-15(21)20-14-7-6-13(11-18-14)19-12-5-4-9-17-10-8-12;;/h6-7,11-12,17,19H,4-5,8-10H2,1-3H3,(H,18,20,21);2*1H

InChI Key

ZKLOFANRNKZCHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)NC2CCCNCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation of tert-Butyl N-(5-aminopyridin-2-yl)carbamate

This intermediate is critical and widely reported in the literature and patents. Two main routes are employed:

  • Route A: Reduction of tert-butyl N-(5-nitropyridin-2-yl)carbamate

    • The nitro precursor is synthesized via nitration or from 5-nitropyridin-2-amine followed by Boc protection.
    • Reduction is carried out by catalytic hydrogenation using 10% palladium on activated carbon (Pd/C) under hydrogen atmosphere at room temperature (20–25 °C) for 4–20 hours.
    • Solvents include ethyl acetate, tetrahydrofuran (THF), methanol, or mixtures thereof.
    • Yields are typically quantitative to 99%, with the product isolated by filtration and concentration.
    • Example data from multiple experiments:

      Precursor (Nitro compound) Catalyst Solvent Temperature Time Yield (%)
      tert-Butyl N-(5-nitropyridin-2-yl)carbamate 10% Pd/C Ethyl acetate 20 °C Overnight 100
      tert-Butyl N-(5-nitropyridin-2-yl)carbamate 10% Pd/C THF/MeOH (1:1) 20 °C 4 h 99
      tert-Butyl N-(5-nitropyridin-2-yl)carbamate 10% Pd/C THF/MeOH 20 °C 6 h 97
    • The reduction step is typically followed by filtration through celite and solvent removal under reduced pressure to afford the Boc-protected amine as a white solid.

  • Route B: Direct Boc protection of 5-aminopyridin-2-amine

    • 5-Aminopyridin-2-amine is reacted with di-tert-butyl dicarbonate (Boc2O) in THF at 0 °C to room temperature overnight.
    • Base such as sodium bis(trimethylsilyl)amide (NaHMDS) or triethylamine may be used to facilitate the reaction.
    • Workup involves aqueous extraction, washing, drying, and chromatographic purification to yield the carbamate intermediate in moderate to good yields (~62% reported).

Coupling with Azepan-4-yl Amine

  • The 5-amino group of the Boc-protected pyridine is reacted with azepan-4-yl amine (a seven-membered nitrogen-containing ring) to form the 5-[(azepan-4-yl)amino] substituent.
  • This step may involve nucleophilic aromatic substitution or amide bond formation depending on the exact functional groups present.
  • Conditions often include heating in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with base (e.g., potassium carbonate) or coupling reagents.
  • Catalyst or copper salts (e.g., copper diacetate) can be used to facilitate the coupling, especially if halogenated pyridine derivatives are employed as starting materials.

Formation of Dihydrochloride Salt

  • The free base of tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethyl acetate or ethanol.
  • This salt formation improves compound stability, crystallinity, and handling properties.
  • The dihydrochloride salt is isolated by filtration or crystallization.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
Nitro reduction to amine 10% Pd/C, H2 atmosphere, EtOAc/THF/MeOH 20–25 °C 4–20 h Quantitative yields, filtration to remove catalyst
Boc protection Di-tert-butyl dicarbonate, base (NaHMDS or TEA), THF 0 °C to RT Overnight Moderate to good yields (~62%)
Coupling with azepan-4-yl amine Azepan-4-yl amine, base (K2CO3), Cu(OAc)2 catalyst, DMF 70–100 °C 3–16 h Facilitated by copper catalyst, nucleophilic substitution
Salt formation HCl in EtOAc or EtOH RT 1–5 h Crystallization of dihydrochloride salt

Analytical Monitoring and Yield Determination

  • High-performance liquid chromatography (HPLC) is commonly used to monitor reaction progress and determine yields, especially during the reduction and coupling steps.
  • Nuclear magnetic resonance (NMR) spectroscopy confirms structure and purity of intermediates and final product.
  • Mass spectrometry (MS) data confirm molecular weight and identity.
  • Melting point and crystallinity data are used to characterize the dihydrochloride salt.

Summary Table of Key Intermediates and Yields

Compound CAS Number Preparation Method Yield (%) Key Conditions
tert-Butyl N-(5-aminopyridin-2-yl)carbamate 220731-04-4 Catalytic hydrogenation of nitro precursor 97–100 Pd/C, H2, RT, 4–20 h
tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate 1803599-60-1 Coupling of Boc-protected amine with azepan-4-yl amine 60–80* Cu catalyst, base, DMF, 70–100 °C
This compound 1803599-60-1 (salt) Salt formation with HCl >90 (crystallization) HCl, EtOAc or EtOH, RT

*Yield for coupling varies depending on exact procedure and purification.

Research Discoveries and Optimization Notes

  • Reaction times for catalytic hydrogenation can be optimized between 4 to 20 hours depending on scale and catalyst loading without compromising yield.
  • Boc protection efficiency depends on the base used; sodium bis(trimethylsilyl)amide provides cleaner reactions compared to triethylamine in some cases.
  • Copper-catalyzed coupling reactions for azepane introduction benefit from controlled temperature (70–100 °C) and reaction times (3–16 hours) to maximize substitution and minimize by-products.
  • Salt formation with hydrochloric acid is straightforward and yields highly pure crystalline product suitable for pharmaceutical applications.

Chemical Reactions Analysis

tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Key Features Reference
This compound Pyridine - 5-position: Azepan-4-ylamino (7-membered ring)
- 2-position: tert-Butyl carbamate
- Dihydrochloride salt
- Enhanced solubility due to salt form
- Flexible azepane ring for target interaction
N/A
tert-Butyl ((1-((2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (EP2021) Pyrimidine-Pyridine hybrid - Pyrimidine linked to pyridine via amino group
- 4-methylpiperazine substituent (6-membered ring)
- tert-Butyl carbamate
- Rigid piperazine ring for selective binding
- Nitro group for redox activity
2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine (Kanto Reagents) Pyridine - 2-position: Chiral oxazoline
- 5-position: Trifluoromethyl
- Electron-withdrawing CF₃ group enhances stability
- Oxazoline enables asymmetric catalysis
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate (Catalog of Pyridine Compounds) Pyridine - 3-position: Hydroxymethyl
- 4-hydroxy, 5-methoxy substituents
- Polar groups improve aqueous solubility
- Methoxy group increases lipophilicity

Physicochemical and Functional Differences

Solubility and Stability

  • Target Compound : The dihydrochloride salt form significantly improves water solubility compared to neutral analogs like tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate , which relies on polar hydroxyl/methoxy groups for solubility .
  • Electron-Deficient Pyridines : The trifluoromethyl group in 2-[(4R)-4-tert-butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine enhances metabolic stability but reduces solubility compared to the target compound’s azepane group .

Biological Activity

tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride is a compound that combines structural features of pyridine and azepane, which may confer unique biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly in antimicrobial and anticancer domains.

The molecular formula of this compound is C16H28Cl2N4O2C_{16}H_{28}Cl_{2}N_{4}O_{2}, with a molecular weight of approximately 379.3 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility and stability for various applications.

PropertyValue
Molecular FormulaC₁₆H₂₈Cl₂N₄O₂
Molecular Weight379.3 g/mol
Predicted Boiling Point433.3 ± 45.0 °C
Density1.145 ± 0.06 g/cm³
pKa12.22 ± 0.70

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyridine Derivative : Nucleophilic substitution of 2-chloropyridine with azepane.
  • Carbamate Formation : Reaction of the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties, particularly against drug-resistant strains such as Staphylococcus aureus and Enterococcus faecium. The mechanism often involves disruption of bacterial cell membranes, leading to cell death .

Anticancer Properties

Research on related compounds has shown potential anticancer activity, possibly through inhibition of key enzymes involved in cancer progression or by inducing apoptosis in cancer cells. The specific interactions and pathways for this compound remain to be fully elucidated .

The mechanism of action involves binding to specific biological targets such as enzymes or receptors, modulating their activity. This interaction is critical for understanding its therapeutic potential and any associated side effects.

Case Studies

A notable study involving derivatives similar to this compound demonstrated that they could inhibit β-secretase activity (IC₅₀ = 15.4 nM) and acetylcholinesterase (Kᵢ = 0.17 μM), highlighting their potential in treating neurodegenerative diseases like Alzheimer's . Additionally, these compounds showed protective effects against Aβ-induced toxicity in astrocytes, suggesting neuroprotective properties .

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific combination of azepane and pyridine moieties, which may confer distinct pharmacological properties not observed in other similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Tert-butyl piperidin-4-ylcarbamatePiperidine instead of azepaneAntibacterial against Gram-positive bacteria
5-Amino-pyridin derivativesVarying substituents on pyridineAnticancer properties
Azepane-based carbamatesDifferent side chainsPotential neuroactive properties

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